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Compound of Interest

Compound Name: 4-Ethynylbenzenesulfonamide

Cat. No.: B595045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Ethynylbenzenesulfonamide, a molecule of interest in medicinal chemistry and

materials science. Due to the limited availability of published experimental spectra for this

specific compound, this document focuses on predicted spectroscopic values derived from

known data of analogous structures and characteristic group frequencies. The information

herein serves as a valuable reference for the identification and characterization of 4-
Ethynylbenzenesulfonamide.

Chemical Structure and Properties
4-Ethynylbenzenesulfonamide possesses a molecular formula of C₈H₇NO₂S and a molecular

weight of approximately 181.21 g/mol .[1] The structure features a benzene ring substituted

with a sulfonamide group and an ethynyl group at the para position. This unique combination of

functional groups makes it a valuable building block in the synthesis of various bioactive

compounds and functional materials. The calculated exact mass of the molecule is

181.01974964 Da.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR chemical shifts for 4-Ethynylbenzenesulfonamide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b595045?utm_src=pdf-interest
https://www.benchchem.com/product/b595045?utm_src=pdf-body
https://www.benchchem.com/product/b595045?utm_src=pdf-body
https://www.benchchem.com/product/b595045?utm_src=pdf-body
https://www.benchchem.com/product/b595045?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethynylbenzenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethynylbenzenesulfonamide
https://www.benchchem.com/product/b595045?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


are presented below. These predictions are based on the analysis of structurally related

compounds and established substituent effects.

Predicted ¹H NMR Data
The expected ¹H NMR spectrum of 4-Ethynylbenzenesulfonamide would exhibit signals

corresponding to the aromatic protons, the sulfonamide protons, and the acetylenic proton.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Aromatic (H-2, H-6) 7.8 - 8.0 Doublet 2H

Aromatic (H-3, H-5) 7.5 - 7.7 Doublet 2H

Sulfonamide (-

SO₂NH₂)
7.3 - 7.5 Singlet (broad) 2H

Acetylenic (-C≡CH) 3.2 - 3.4 Singlet 1H

Note: The chemical shift of the sulfonamide protons can be highly variable and is dependent on

solvent and concentration.

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum would show distinct signals for the aromatic and acetylenic

carbons.

Carbon Predicted Chemical Shift (δ, ppm)

Aromatic (C-4, C-SO₂NH₂) 140 - 145

Aromatic (C-1, C-C≡CH) 130 - 135

Aromatic (C-2, C-6) 125 - 130

Aromatic (C-3, C-5) 120 - 125

Acetylenic (-C≡CH) 80 - 85

Acetylenic (-C≡CH) 75 - 80
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following

table summarizes the expected characteristic IR absorption bands for 4-
Ethynylbenzenesulfonamide.

Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

Sulfonamide (-NH₂) N-H Stretch
3400 - 3300 and 3300

- 3200
Medium (two bands)

Acetylenic C-H C-H Stretch 3300 - 3250 Sharp, Medium

Aromatic C-H C-H Stretch 3100 - 3000 Medium

Acetylenic C≡C C≡C Stretch 2150 - 2100 Weak to Medium

Aromatic C=C C=C Stretch 1600 - 1450
Medium (multiple

bands)

Sulfonamide S=O Asymmetric Stretch 1350 - 1310 Strong

Sulfonamide S=O Symmetric Stretch 1170 - 1140 Strong

Sulfonamide S-N S-N Stretch 950 - 900 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. For 4-Ethynylbenzenesulfonamide, the primary information available is its exact

mass.

Parameter Value

Molecular Formula C₈H₇NO₂S

Exact Mass 181.01974964 Da[1]

Molecular Weight 181.21 g/mol [1]
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In a typical electron ionization (EI) mass spectrum, one would expect to see a molecular ion

peak [M]⁺ at m/z 181. Common fragmentation patterns for benzenesulfonamides include the

loss of SO₂ (64 Da) and the cleavage of the S-N bond.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethynylbenzenesulfonamide in

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be

necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and

pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder or clean ATR crystal before

measuring the sample.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is

typically infused directly or via liquid chromatography. For EI, the sample is introduced via a

direct insertion probe or gas chromatography. Acquire the mass spectrum over a relevant

m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain

structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 4-Ethynylbenzenesulfonamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b595045?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of
4-Ethynylbenzenesulfonamide

Purification
(e.g., Chromatography, Recrystallization)

IR Spectroscopy NMR Spectroscopy
(¹H, ¹³C) Mass Spectrometry

Data Analysis and
Structure Elucidation

Technical Report

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of 4-
Ethynylbenzenesulfonamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b595045#4-ethynylbenzenesulfonamide-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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